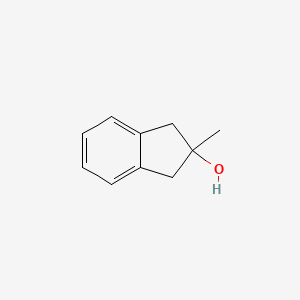
2-Methyl-2-indanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-indanol is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1.1 Chiral Auxiliaries in Synthesis
2-Methyl-2-indanol is often utilized as a chiral auxiliary in asymmetric synthesis. Its derivatives have been shown to facilitate highly stereoselective reactions, particularly in aldol reactions. For instance, cis-1-arylsulfonamido-2-indanol-derived titanium esters have been reported to yield anti-aldol products with excellent diastereoselectivity and isolated yields . This application is crucial for the synthesis of complex organic molecules where stereochemistry plays a vital role.
1.2 Synthesis of Amino Alcohols
The compound serves as a precursor for synthesizing various amino alcohols through enantioselective transformations. Research has shown that this compound can be converted into important intermediates for pharmaceuticals, enhancing the efficiency of drug development processes .
Medicinal Chemistry
2.1 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives of this compound. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis . The structural modifications of this compound can enhance its efficacy as an anticancer agent.
2.2 Antimicrobial Properties
The antimicrobial activity of this compound derivatives has also been explored. Research indicates that these compounds exhibit potent activity against several bacterial strains, making them promising candidates for developing new antibiotics . The mechanism of action typically involves disrupting bacterial cell wall synthesis or function.
Material Science
3.1 Polymer Chemistry
In material science, this compound is utilized in the synthesis of polymers and copolymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable for applications in coatings and composites .
3.2 Functional Materials
The compound's unique electronic properties make it suitable for developing functional materials such as sensors and electronic devices. Its derivatives can be engineered to exhibit specific conductivity or optical characteristics, which are essential for modern electronic applications .
Comprehensive Data Table
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of a series of this compound derivatives on breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated that these compounds inhibited cell proliferation significantly compared to control groups, suggesting their potential as therapeutic agents in cancer treatment.
Case Study 2: Antimicrobial Efficacy
In another investigation, various derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to enhanced antimicrobial activity, indicating that structural changes can significantly influence efficacy.
Analyse Chemischer Reaktionen
Dehydration to 2-Methylindene
2-Methyl-2-indanol undergoes acid-catalyzed dehydration to form 2-methylindene, a precursor for further functionalization.
Reaction Conditions:
-
Catalyst: Iodine (trace amounts)
-
Solvent: Benzene
-
Temperature: Reflux (~80°C)
-
Time: 18–22 hours
Mechanism:
-
Protonation of the hydroxyl group generates a carbocation intermediate.
-
Elimination of water occurs via a β-hydride shift, forming the thermodynamically stable alkene (2-methylindene).
Yield: 78–80% after distillation .
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 18–22 hours |
| Catalyst Loading | 41 mg iodine per 4.1 g substrate |
| Product Boiling Point | 33°C at 0.1 mm Hg |
Dichlorocarbene Addition (Post-Dehydration)
The dehydration product, 2-methylindene, undergoes dichlorocarbene addition to form disubstituted naphthalenes.
Reaction Overview:
-
Dehydration: this compound → 2-methylindene.
-
Dichlorocarbene Generation: From chloroform and a strong base (e.g., NaOH).
-
Cycloaddition: Dichlorocarbene adds to the alkene, forming a dichlorocyclopropane intermediate.
-
Rearomatization: Thermal or oxidative cleavage yields naphthalene derivatives.
Conditions:
-
Reagents: Chloroform, NaOH
-
Temperature: 65°C
-
Time: 6 hours
Yield: 60–88% for dichlorocarbene adducts .
Epimerization and Cyclization
In acidic media, this compound can undergo epimerization at the C1 position, enabling stereocontrolled synthesis of fused heterocycles.
Example Reaction:
-
Substrate: this compound derivatives.
-
Conditions: H<sub>2</sub>SO<sub>4</sub> (80%), 80°C.
-
Product: Oxazoline intermediates (precursors to amino alcohols) .
Mechanistic Insight:
-
Carbocation formation at C1 facilitates nucleophilic attack by acetonitrile.
-
Cyclization yields cis-configured oxazolines, which hydrolyze to amino alcohols.
Oxidation Reactions
Though tertiary alcohols are resistant to oxidation, this compound’s strained bicyclic structure may allow selective oxidation under controlled conditions.
Hypothetical Pathways (Not Directly Observed in Sources):
-
Oxidative Cleavage: Potential formation of ketones or carboxylic acids via strong oxidizers (e.g., KMnO<sub>4</sub>).
-
Enzymatic Oxidation: Microbial systems could hydroxylate the indane ring.
Mechanistic Considerations
Eigenschaften
CAS-Nummer |
33223-84-6 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
2-methyl-1,3-dihydroinden-2-ol |
InChI |
InChI=1S/C10H12O/c1-10(11)6-8-4-2-3-5-9(8)7-10/h2-5,11H,6-7H2,1H3 |
InChI-Schlüssel |
JWVVFPXYZALZDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=CC=CC=C2C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















